4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” is a biochemical used for proteomics research . It’s a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, can be achieved through various methods . For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds, such as “this compound”, are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .
Chemical Reactions Analysis
Thienopyrimidine derivatives, including “this compound”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .
Scientific Research Applications
Organic Synthesis and Chemical Transformations
4-Chloro derivatives of thieno[2,3-d]pyrimidine, including the 4-methoxyphenyl variant, have been utilized in organic synthesis, demonstrating the versatility of thieno[2,3-d]pyrimidine derivatives in forming a broad range of compounds through nucleophilic substitution reactions. These reactions yield variously substituted thieno[2,3-d]pyrimidines, showcasing the compound's role in the synthesis of complex molecules with potential biological activity (Grinev & Kaplina, 1985).
Antimicrobial and Anti-inflammatory Applications
Research into thieno[2,3-d]pyrimidine derivatives, including 4-Chloro-5-(4-methoxyphenyl) variants, has shown these compounds to exhibit significant antimicrobial and anti-inflammatory properties. The introduction of various substituents into the thieno[2,3-d]pyrimidine ring has been found to enhance these activities, highlighting the potential of these derivatives in developing new therapeutic agents (Tolba et al., 2018).
Cytotoxic Activity Against Cancer Cell Lines
Studies have also explored the cytotoxic activities of thieno[2,3-d]pyrimidine derivatives, with findings indicating promising activity against breast and hepatocellular carcinoma cell lines. This suggests the potential of these compounds in cancer research, particularly in the development of novel chemotherapeutic agents (Abbas et al., 2015).
Development of Bioactive Molecules
Further research has highlighted the utility of 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine derivatives in the synthesis of bioactive molecules, including radioprotective and antitumor agents. These studies underscore the compound's significance in medicinal chemistry, offering pathways to discover new drugs with enhanced efficacy and specificity (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, which include “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, are often studied for their potential as anticancer agents . They are known to inhibit various enzymes, including protein kinases (PKs) , which play a key role in cell proliferation and differentiation .
Biochemical Pathways
The inhibition of protein kinases by thienopyrimidine derivatives can affect several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of protein kinases can disrupt cell proliferation and differentiation, which could potentially have an anticancer effect .
Future Directions
The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” and its derivatives could be further explored for their potential anti-inflammatory effects.
Properties
IUPAC Name |
4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKUNFWNKYKSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325651 | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24806207 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312584-53-5 | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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